Cas no 7439-44-3 (13-Docosenoic acid,methyl ester, (13E)-)

13-Docosenoic acid,methyl ester, (13E)- 化学的及び物理的性質
名前と識別子
-
- 13-Docosenoic acid,methyl ester, (13E)-
- Methyl 13-trans-docosenoate
- Methyl trans-13-docosenoate
- Methyl 13-trans-docosenoate1000µg
- trans-13-Docosenoic Acidmethyl ester
- DTXSID701310475
- Pyrazolo[1,5-a]pyridine-3-carboxylicacidhydrazide
- 13-Docosenoic acid,methyl ester,(13E)-
- BRASSIDIC ACID METHYL ESTER
- methyl (E)-docos-13-enoate
- 7439-44-3
- AKOS015904081
- 13-Docosenoic acid, methyl ester, E
- Q63396635
- 13-Docosenoic acid, methyl ester
- methyl brassidate
- Methyl (13E)-13-docosenoate
- SCHEMBL2276763
- (E)-13-Docosenoic acid-methyl ester
- Methyl 13-docosenoate
- (E)-methyl docos-13-enoate
- 13-Docosenoic acid methyl ester
- ZYNDJIBBPLNPOW-ZHACJKMWSA-N
- LS-15027
- 13-Docosenoic acid, methyl ester, (E)- (8CI); Methyl (13E)-13-docosenoate (ACI); Methyl brassidate; Methyl trans-13-docosenoate; 13-Docosenoic acid, methyl ester, (13E)- (9CI, ACI); (E)-13-Docosenoic Acid-methyl Ester
- SCHEMBL863516
- CHEBI:144325
- 56630-69-4
- DB-255130
-
- インチ: InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10+
- InChIKey: ZYNDJIBBPLNPOW-ZHACJKMWSA-N
- ほほえんだ: CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 352.33400
- どういたいしつりょう: 352.334130642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 20
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 9.8
じっけんとくせい
- 密度みつど: 0.869
- ゆうかいてん: Not available
- ふってん: 422.9°C at 760 mmHg
- フラッシュポイント: 84.6°C
- 屈折率: 1.457
- PSA: 26.30000
- LogP: 7.75730
- じょうきあつ: 0.0±1.0 mmHg at 25°C
13-Docosenoic acid,methyl ester, (13E)- セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:2-8°C
13-Docosenoic acid,methyl ester, (13E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 20-2210-30-5x100mg |
Methyl 13(E)-Docosenoate |
7439-44-3 | >99% | 5x100mg |
€192.00 | 2025-03-07 | |
Larodan | 20-2210-9-100mg |
Methyl 13(E)-Docosenoate |
7439-44-3 | >99% | 100mg |
€68.00 | 2025-03-07 | |
Larodan | 20-2210-30-5.1005x100mg |
Methyl 13(E)-Docosenoate |
7439-44-3 | >99% | 5.1005x100mg |
€192.00 | 2023-09-19 |
13-Docosenoic acid,methyl ester, (13E)- 関連文献
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Selvakumar Ramalingam,N. V. Mahalakshmi RSC Adv. 2020 10 4274
-
Manabu Hatano,Kazuaki Ishihara Chem. Commun. 2013 49 1983
-
Agrataben Vadhel,Anil Kumar,Sabreen Bashir,Tabarak Malik,Anand Mohan Environ. Sci.: Nano 2023 10 3101
13-Docosenoic acid,methyl ester, (13E)-に関する追加情報
13-Docosenoic Acid, Methyl Ester, (13E)-
The compound 13-Docosenoic acid, methyl ester, (13E)- (CAS No. 7439-44-3) is a significant molecule in the field of lipid chemistry and biochemistry. This compound is a methyl ester derivative of 13-docosenoic acid, which belongs to the class of unsaturated fatty acids. The (13E)- configuration indicates the presence of a double bond at the 13th position in the carbon chain, with the double bond adopting the trans configuration. This structural feature plays a crucial role in determining the physical and chemical properties of the compound.
Recent studies have highlighted the importance of unsaturated fatty acids like 13-docosenoic acid in various biological systems. These compounds are known to exhibit anti-inflammatory properties and may play a role in modulating cellular signaling pathways. The methyl ester form of this acid is particularly interesting due to its potential applications in food science and cosmetics. For instance, methyl esters are often used as emulsifiers and stabilizers in food products, enhancing their shelf life and sensory properties.
In terms of synthesis, 13-Docosenoic acid, methyl ester, (13E)- can be derived from natural sources such as marine lipids or through chemical synthesis. Advances in biotechnology have enabled the production of this compound using microbial fermentation, which offers a sustainable alternative to traditional extraction methods. This approach not only reduces environmental impact but also ensures a consistent supply of high-quality product.
From an analytical perspective, the characterization of 13-Docosenoic acid, methyl ester, (13E)- involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise determination of the compound's molecular structure and purity. Recent advancements in analytical chemistry have further improved the accuracy and sensitivity of these techniques, enabling researchers to study this compound at trace levels.
The application of unsaturated fatty acids in nutraceuticals has gained significant attention due to their potential health benefits. For example, 13-docosenoic acid has been shown to possess antioxidant properties, which can help combat oxidative stress in biological systems. The methyl ester form may enhance bioavailability, making it a promising candidate for dietary supplements.
In conclusion, 13-Docosenoic acid, methyl ester, (13E)- is a versatile compound with diverse applications across multiple industries. Its unique chemical structure and functional properties make it an invaluable component in lipid research and product development. As scientific understanding continues to evolve, this compound is likely to find new uses in fields ranging from healthcare to environmental science.
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